molecular formula C24H29NO3 B15169166 4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide CAS No. 644980-47-2

4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide

Número de catálogo: B15169166
Número CAS: 644980-47-2
Peso molecular: 379.5 g/mol
Clave InChI: WUJQRKCUADIYKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide is a synthetic benzamide derivative characterized by a cyclohexyl backbone substituted with a 2-methoxy-5-methylbenzoyl group and an N-linked 4-ethylbenzamide moiety. The compound’s structural features—including the ethyl group at the benzamide para-position, methoxy and methyl groups on the benzoyl ring, and cyclohexyl spacer—implicate possible interactions with biological targets, such as central nervous system (CNS) receptors or enzymes .

Propiedades

Número CAS

644980-47-2

Fórmula molecular

C24H29NO3

Peso molecular

379.5 g/mol

Nombre IUPAC

4-ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide

InChI

InChI=1S/C24H29NO3/c1-4-18-9-11-19(12-10-18)23(27)25-24(14-6-5-7-15-24)22(26)20-16-17(2)8-13-21(20)28-3/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,27)

Clave InChI

WUJQRKCUADIYKI-UHFFFAOYSA-N

SMILES canónico

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=C(C=CC(=C3)C)OC

Origen del producto

United States

Actividad Biológica

4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohexyl group linked to a benzamide moiety, with a methoxy-substituted benzoyl group. This unique structure is believed to contribute to its biological activities.

Biological Activity Overview

Research has indicated that 4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
  • Anti-inflammatory Effects : There is evidence of its potential to reduce inflammation markers in cellular models.

The mechanisms through which 4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Interaction with Cellular Receptors : It might bind to receptors that modulate cellular signaling pathways related to growth and inflammation.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations ranging from 50 to 200 µg/mL.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Anticancer Activity :
    • In vitro tests on breast cancer cell lines (MCF-7) showed a decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment.
  • Anti-inflammatory Effects :
    • In a cellular model using RAW264.7 macrophages, treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by about 40% at a concentration of 10 µM.

Comparación Con Compuestos Similares

3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921)

  • Molecular Formula : C₁₇H₂₄Cl₂N₂O
  • Key Substituents: 3,4-dichlorophenyl, dimethylamino-cyclohexylmethyl.
  • Comparison: The target compound lacks the dichloro substituents and dimethylamino group of AH-7921, which are critical for opioid receptor binding.

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

  • Molecular Formula : C₁₇H₂₄Cl₂N₂O
  • Key Substituents: 3,4-dichlorophenyl, N-methyl-dimethylamino-cyclohexyl.
  • Activity: Another synthetic opioid with 7.5× the potency of morphine; banned due to severe toxicity .
  • Comparison : The absence of a methyl group on the cyclohexylamine nitrogen in the target compound may diminish opioid-like activity. The ethyl and methoxy groups could confer metabolic stability, reducing hepatotoxicity risks observed in U-47700 .

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

  • Molecular Formula: C₁₆H₁₅Cl₂NO₃
  • Key Substituents : 2,3-dichlorophenyl, ethoxymethoxy.
  • Activity : Herbicide targeting plant cell wall synthesis .
  • Comparison : Unlike etobenzanid’s dichlorophenyl and ethoxymethoxy groups, the target compound’s methoxy-methylbenzoyl substituent suggests divergent bioactivity, likely unrelated to herbicidal action .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight LogP (Predicted) Key Substituents Bioactivity
4-Ethyl-N-[1-(...methylbenzoyl)cyclohexyl]benzamide ~395.5 g/mol ~3.8 4-ethyl, 2-methoxy-5-methylbenzoyl Undocumented (inference: CNS modulation)
AH-7921 349.3 g/mol ~3.2 3,4-dichloro, dimethylamino-cyclohexyl µ-opioid agonist
U-47700 349.3 g/mol ~3.5 3,4-dichloro, N-methyl-dimethylamino Synthetic opioid
Etobenzanid 340.2 g/mol ~3.0 2,3-dichloro, ethoxymethoxy Herbicide
  • Metabolic Stability: The methoxy group in the target may slow oxidative metabolism compared to the labile dimethylamino groups in AH-7921 and U-47700 .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Cyclohexyl Modifications : The cyclohexyl group in benzamides acts as a conformational spacer; substitution with aromatic acyl groups (e.g., 2-methoxy-5-methylbenzoyl) may favor interactions with hydrophobic receptor pockets .
    • Electron-Donating Groups : Methoxy and methyl groups in the target compound could enhance stability and reduce electrophilic toxicity compared to chloro substituents in opioids .
  • Toxicity Considerations : Unlike AH-7921 and U-47700, the absence of halogen atoms in the target compound may lower risks of reactive metabolite formation and organ damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves benzoylation of a cyclohexylamine intermediate using 2-methoxy-5-methylbenzoyl chloride. Key steps include:

  • Coupling Agents : Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids .
  • Solvent Selection : Dichloromethane or toluene for optimal solubility and reaction kinetics .
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions; room temperature for cyclization .
    • Yield Optimization : Prolonged reaction times (>24 hrs) and inert atmospheres (N₂/Ar) improve purity (>90% by HPLC) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves cyclohexyl conformation and benzoyl group orientation .
  • NMR Spectroscopy : ¹H and ¹³C NMR to identify methoxy (-OCH₃), ethyl (-CH₂CH₃), and amide (-CONH-) signals. NOESY confirms spatial proximity of substituents .
  • HRMS : Validates molecular formula (e.g., C₂₄H₂₉NO₃ requires [M+H]⁺ at 380.2224) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

  • Key Reactivity :

  • Amide Bond : Susceptible to hydrolysis under acidic/basic conditions; use protecting groups (e.g., Boc) during functionalization .
  • Methoxy Group : Ortho-directing in electrophilic substitution; can be demethylated with BBr₃ for hydroxylation .
  • Ethyl Side Chain : May undergo oxidation to carboxylic acid for solubility enhancement .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved biological activity?

  • Approach :

  • Docking Studies : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or kinase targets, leveraging the benzamide scaffold’s rigidity .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory activity (IC₅₀ values) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., in GROMACS) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from:

  • Assay Variability : Standardize protocols (e.g., ELISA vs. fluorometric assays) .
  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid precipitation in cell-based assays .
  • Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., human CYP3A4) to adjust potency metrics .

Q. How can reaction scalability challenges be addressed while maintaining enantiomeric purity?

  • Process Chemistry Solutions :

  • Continuous Flow Synthesis : Reduces racemization risk during benzoylation via precise temperature/residence time control .
  • Chiral HPLC : Monitor enantiopurity (>99% ee) using amylose-based columns (e.g., Chiralpak IA) .
  • Crystallization Optimization : Use ethanol/water mixtures for selective crystal growth of the desired enantiomer .

Q. What mechanisms explain the compound’s antimicrobial activity, and how can selectivity be improved?

  • Hypothesized Pathways :

  • Membrane Disruption : Hydrophobic benzamide moiety interacts with bacterial lipid bilayers (e.g., S. aureus) .
  • Enzyme Inhibition : Competitive binding to dihydrofolate reductase (DHFR) via hydrogen bonding with amide groups .
  • Selectivity Enhancement : Introduce polar substituents (e.g., -SO₂NH₂) to reduce mammalian cell toxicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.